molecular formula C19H28ClNO6 B13769913 (2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride CAS No. 63446-01-5

(2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride

Cat. No.: B13769913
CAS No.: 63446-01-5
M. Wt: 401.9 g/mol
InChI Key: FNCRUYQMZCCBRB-UHFFFAOYSA-N
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Description

(2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran core substituted with methoxy groups and a diethylaminoethyl ester moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Esterification: The carboxylic acid group on the benzofuran core is esterified with (2-Diethylamino)ethanol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl moiety may interact with biological membranes, enhancing the compound’s ability to penetrate cells. The methoxy groups and benzofuran core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    (2-Diethylamino)ethyl 3,4,5-trimethoxybenzoate hydrochloride: Similar structure but with a benzoate core instead of benzofuran.

    (2-Diethylamino)ethyl 3,4,5-trimethoxyphenylacetate hydrochloride: Contains a phenylacetate core.

    (2-Diethylamino)ethyl 3,4,5-trimethoxybenzenesulfonate hydrochloride: Features a benzenesulfonate core.

Uniqueness

(2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride is unique due to its benzofuran core, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to similar compounds with benzoate, phenylacetate, or benzenesulfonate cores.

Properties

CAS No.

63446-01-5

Molecular Formula

C19H28ClNO6

Molecular Weight

401.9 g/mol

IUPAC Name

diethyl-[2-(5,6,7-trimethoxy-3-methyl-1-benzofuran-2-carbonyl)oxyethyl]azanium;chloride

InChI

InChI=1S/C19H27NO6.ClH/c1-7-20(8-2)9-10-25-19(21)15-12(3)13-11-14(22-4)17(23-5)18(24-6)16(13)26-15;/h11H,7-10H2,1-6H3;1H

InChI Key

FNCRUYQMZCCBRB-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1=C(C2=CC(=C(C(=C2O1)OC)OC)OC)C.[Cl-]

Origin of Product

United States

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